molecular formula C17H20N2O3S2 B6481809 3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 899738-86-4

3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B6481809
CAS No.: 899738-86-4
M. Wt: 364.5 g/mol
InChI Key: LVIIHKPETNZXMH-UHFFFAOYSA-N
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Description

3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.09153485 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-propan-2-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-11(2)24(21,22)13-7-5-6-12(10-13)16(20)19-17-18-14-8-3-4-9-15(14)23-17/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIIHKPETNZXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(propane-2-sulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a novel chemical compound with significant potential in medicinal chemistry. Its unique molecular structure includes a benzamide core and a tetrahydro-benzothiazole moiety, contributing to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H20N2O3S2
  • Molecular Weight : 364.5 g/mol
  • CAS Number : 899738-86-4

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to selectively inhibit Jun N-terminal kinases (JNK2 and JNK3), which are implicated in processes related to inflammation and cancer progression .

Binding Interactions

The compound's interaction with JNK enzymes involves unique binding modes that alter enzyme activity and downstream signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic potential against diseases where these kinases play a critical role.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its effects on cell lines and animal models.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Lines Tested : Human tumor cell lines such as KB and HepG2 showed sensitivity to treatment.
  • Mechanism : The compound induces apoptosis in cancer cells by disrupting JNK signaling pathways, which are often overactive in tumors .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

  • Model Used : Animal models of induced inflammation demonstrated decreased levels of pro-inflammatory cytokines following treatment.
  • Potential Applications : This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Tumor Cell Lines :
    • Objective : Evaluate the cytotoxic effects on various human cancer cell lines.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner across multiple cell lines.
    • : Indicates potential as a chemotherapeutic agent.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on inflammatory markers in an animal model.
    • Findings : Marked reduction in TNF-alpha and IL-6 levels post-treatment.
    • : Supports further investigation into its use for treating inflammatory conditions.

Data Summary Table

PropertyValue
Molecular FormulaC17H20N2O3S2
Molecular Weight364.5 g/mol
CAS Number899738-86-4
Anticancer ActivitySignificant cytotoxicity in tumor cell lines
Anti-inflammatory ActivityReduced pro-inflammatory cytokines
Mechanism of ActionInhibition of JNK signaling pathways

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